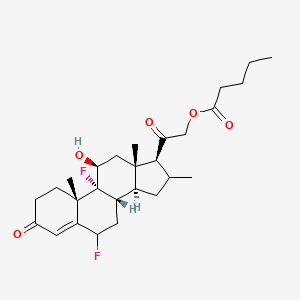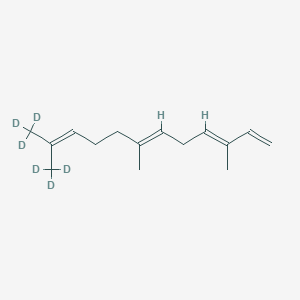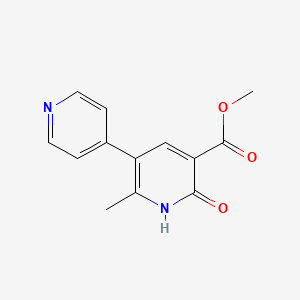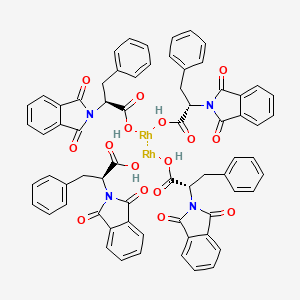
Methyl l-arabinofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl l-arabinofuranoside is a chemical compound derived from arabinose, a five-carbon sugar. It is a methylated form of l-arabinofuranose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is of significant interest due to its role in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl l-arabinofuranoside can be synthesized through the methylation of l-arabinofuranose. The process typically involves the reaction of l-arabinofuranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl l-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arabinonic acid derivatives.
Reduction: Reduction reactions can convert it into arabinitol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Arabinonic acid derivatives.
Reduction: Arabinitol derivatives.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl l-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including oligosaccharides and glycosides.
Biology: The compound serves as a substrate for studying the activity of enzymes such as arabinofuranosidases.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Wirkmechanismus
The mechanism of action of methyl l-arabinofuranoside involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for arabinofuranosidases, the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing arabinose and methanol. This reaction is crucial for the degradation of hemicelluloses in plant biomass, facilitating the conversion of lignocellulosic materials into fermentable sugars.
Vergleich Mit ähnlichen Verbindungen
Methyl d-arabinofuranoside: Similar in structure but differs in the stereochemistry of the arabinose moiety.
Methyl xylopyranoside: Another methylated sugar derivative but with a six-membered ring structure.
Methyl glucopyranoside: A methylated form of glucose with different chemical properties.
Uniqueness: Methyl l-arabinofuranoside is unique due to its specific stereochemistry and its role in the degradation of hemicelluloses. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research and industrial applications.
Eigenschaften
CAS-Nummer |
13039-64-0 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2S,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
InChI-Schlüssel |
NALRCAPFICWVAQ-NSHGFSBMSA-N |
Isomerische SMILES |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)O |
Kanonische SMILES |
COC1C(C(C(O1)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)





![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)




![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
